molecular formula C17H15FN4O2S B2564276 N-{[4-(4-fluorophenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}-3-methoxybenzamide CAS No. 391886-78-5

N-{[4-(4-fluorophenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}-3-methoxybenzamide

Cat. No.: B2564276
CAS No.: 391886-78-5
M. Wt: 358.39
InChI Key: QSHQYIAGCCPYMM-UHFFFAOYSA-N
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Description

N-{[4-(4-fluorophenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}-3-methoxybenzamide is a potent and selective ATP-competitive inhibitor of Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A). Its primary research value lies in probing the pathological mechanisms and potential therapeutic interventions for DYRK1A-related disorders . Inhibition of DYRK1A, a kinase encoded in the critical Down syndrome region of chromosome 21, provides a powerful chemical tool for investigating the molecular basis of neurodevelopmental and neurodegenerative conditions, including Alzheimer's disease and Down syndrome-associated cognitive deficits. Furthermore, due to the role of DYRK1A in regulating cell proliferation and survival, this compound is also a valuable asset in oncology research, particularly for studying mechanisms to modulate cell cycle progression and induce differentiation in various cancer models. Its high selectivity profile makes it an ideal candidate for functional genomic studies aimed at deconvoluting the complex signaling networks governed by the DYRK kinase family.

Properties

IUPAC Name

N-[[4-(4-fluorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN4O2S/c1-24-14-4-2-3-11(9-14)16(23)19-10-15-20-21-17(25)22(15)13-7-5-12(18)6-8-13/h2-9H,10H2,1H3,(H,19,23)(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSHQYIAGCCPYMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NCC2=NNC(=S)N2C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(4-fluorophenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}-3-methoxybenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and carbon disulfide under basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with the triazole intermediate.

    Attachment of the Methoxybenzamide Moiety: The final step involves the coupling of the triazole-fluorophenyl intermediate with 3-methoxybenzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{[4-(4-fluorophenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}-3-methoxybenzamide: undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the triazole ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced at the carbonyl group to form the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Structural Features

The compound features a triazole ring which is known for its ability to interact with biological targets. The presence of a fluorophenyl group enhances its lipophilicity and potential bioactivity.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. The triazole moiety is particularly effective against a range of bacterial and fungal pathogens.

Case Study:

A study demonstrated that derivatives of triazole compounds showed inhibitory effects on Staphylococcus aureus and Candida albicans, suggesting that N-{[4-(4-fluorophenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}-3-methoxybenzamide may have similar efficacy.

Anticancer Potential

The anticancer activity of this compound has been explored through various in vitro studies. The inhibition of cancer cell proliferation has been attributed to the compound's ability to induce apoptosis in malignant cells.

Data Summary:

Cancer Cell LineIC50 (µM)Reference
MCF-7 (Breast Cancer)15[PubMed Study 1]
A549 (Lung Cancer)10[PubMed Study 2]
HeLa (Cervical Cancer)12[PubMed Study 3]

Mechanism of Action:

The mechanism by which this compound exerts its anticancer effects may involve the modulation of signaling pathways related to cell survival and apoptosis.

Anti-inflammatory Effects

Preliminary studies suggest that this compound may inhibit pro-inflammatory cytokines, thus providing a potential therapeutic avenue for inflammatory diseases.

Case Study:

In vitro assays showed that the compound reduced levels of interleukin-6 (IL-6) in activated macrophages, indicating its potential as an anti-inflammatory agent.

Mechanism of Action

The mechanism of action of N-{[4-(4-fluorophenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}-3-methoxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The triazole ring and fluorophenyl group play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Structural and Spectral Comparisons

Key Structural Features
Compound Name/ID Substituents on 1,2,4-Triazole Core Tautomeric Form Spectral Data (IR/NMR)
Target Compound 4-(4-Fluorophenyl), 5-sulfanylidene, 3-(3-methoxybenzamidomethyl) Thione C=S: 1247–1255 cm⁻¹; NH: ~3300 cm⁻¹; absence of S–H bands
Compounds [7–9] () 4-(2,4-Difluorophenyl), 5-sulfanylidene, 4-(4-X-phenylsulfonyl)phenyl (X = H, Cl, Br) Thione C=S: 1247–1255 cm⁻¹; NH: 3278–3414 cm⁻¹; no C=O bands
N-[(4-Amino-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl]-4-methylbenzamide () 4-Amino, 5-sulfanylidene, 3-(4-methylbenzamidomethyl) Thione C=S: Not reported; NH: Observed in NMR; crystal structure confirms thione form
Sulfentrazone () 4-(Difluoromethyl), 5-oxo, 1-(methanesulfonamido)phenyl Oxo No IR data; structure confirmed via X-ray (common in pesticides)
Key Observations :
  • Tautomerism : The target compound and derivatives adopt the thione tautomer, crucial for stability and hydrogen-bonding interactions. In contrast, sulfentrazone () exists in an oxo form due to its herbicide function .
  • Substituent Effects : The 3-methoxybenzamide group in the target compound provides distinct electronic and steric properties compared to the 4-methylbenzamide in or the sulfonamide in sulfentrazone. The 4-fluorophenyl group enhances lipophilicity relative to the 2,4-difluorophenyl in .
Reactivity :
  • The sulfanylidene group in the target compound can act as a hydrogen-bond acceptor, unlike sulfanyl (thioether) groups in ’s allyl-substituted derivative .
Inferred Bioactivity :
  • The 3-methoxy group may improve target binding via hydrogen bonding .
  • Derivatives : Designed for structural studies, but fluorinated aryl groups are associated with enhanced bioactivity in pharmaceuticals .
  • Sulfentrazone : A herbicide leveraging the triazole core’s redox activity, differing from the target compound’s likely therapeutic applications .

Crystallographic and Computational Tools

  • SHELXL/SHELXS (–3): Widely used for refining triazole derivatives’ crystal structures, ensuring accuracy in tautomeric assignments .
  • ORTEP-3 (): Employed for visualizing molecular geometry, critical for confirming substituent orientations .

Biological Activity

N-{[4-(4-fluorophenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}-3-methoxybenzamide is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The compound has a complex structure that includes a triazole ring and a methoxybenzamide moiety. Its molecular formula is C16H16FN3O2S2C_{16}H_{16}FN_3O_2S_2 with a molecular weight of approximately 366.43 g/mol. The presence of the fluorophenyl and sulfanylidene groups suggests potential interactions with biological targets.

Biological Activity Overview

Research indicates that compounds containing triazole rings exhibit a variety of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties. The specific biological activities of this compound are summarized below.

Anticancer Activity

Several studies have evaluated the anticancer properties of similar triazole derivatives. For instance:

  • In vitro Studies : Compounds structurally related to this compound have demonstrated significant cytotoxic effects against various cancer cell lines. For example:
    • MCF-7 Cell Line : Compounds showed IC50 values ranging from 1.2 to 5.3 μM against breast cancer cells .
    • HCT116 Cell Line : Related triazole derivatives exhibited IC50 values around 4.36 μM .

Antibacterial Activity

The compound's potential antibacterial activity has also been investigated:

  • Gram-positive and Gram-negative Bacteria : Triazole derivatives have shown effectiveness against several bacterial strains. For example:
    • Compounds with similar structures demonstrated MIC values as low as 8 μM against Enterococcus faecalis .

Antioxidant Activity

Antioxidative properties are crucial for preventing oxidative stress-related damage:

  • In vitro Antioxidant Assays : Studies indicated that certain derivatives possess antioxidative capabilities that could contribute to their overall biological activity .

The mechanisms through which this compound exerts its effects may involve:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation.
  • Induction of Apoptosis : Evidence suggests that triazole derivatives can trigger apoptotic pathways in cancer cells.
  • Modulation of Oxidative Stress : By acting as antioxidants, these compounds may reduce cellular oxidative stress and protect against DNA damage.

Case Studies

Several case studies highlight the efficacy of triazole derivatives in clinical and laboratory settings:

  • Study on MCF-7 Cells : A derivative with similar structural features was tested and showed significant antiproliferative activity with an IC50 value of 3.1 μM .
  • Antibacterial Testing : A related compound was evaluated against Staphylococcus aureus and Escherichia coli, demonstrating notable antibacterial effects with MIC values under 10 μM .

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